3-(Methyl-d3-thio)propionaldehyde
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Overview
Description
3-Methyl-d3-thiopropanal is a stable isotope-labeled compound with the molecular formula C4H5D3OS and a molecular weight of 107.19 g/mol . It is a derivative of thiopropanal, where a methyl group is substituted at the third carbon, and three hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in proteomics and metabolic studies.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-Methyl-d3-thiopropanal typically begins with 3-methylthiopropanol as the starting material.
Oxidation Reaction: The alcohol group in 3-methylthiopropanol is oxidized to form the aldehyde group, resulting in 3-Methyl-d3-thiopropanal. This oxidation can be achieved using oxidizing agents such as PCC (Pyridinium chlorochromate) or Dess-Martin periodinane under mild conditions to prevent over-oxidation.
Industrial Production Methods: The industrial production of 3-Methyl-d3-thiopropanal involves large-scale oxidation reactions using industrial oxidants and controlled reaction conditions to ensure high yield and purity. The process is optimized to minimize by-products and ensure the safety of the production environment.
Types of Reactions:
Oxidation: 3-Methyl-d3-thiopropanal can undergo further oxidation to form 3-methyl-d3-thiopropanoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide .
Reduction: The aldehyde group can be reduced to form 3-methyl-d3-thiopropanol using reducing agents such as sodium borohydride or lithium aluminum hydride .
Substitution Reactions: The sulfur atom in the compound can participate in substitution reactions with various nucleophiles, leading to the formation of different sulfur-containing derivatives.
Common Reagents and Conditions:
Oxidation: PCC, Dess-Martin periodinane, potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
3-Methyl-d3-thiopropanoic acid: (from oxidation)
3-Methyl-d3-thiopropanol: (from reduction)
Various sulfur-containing derivatives (from substitution reactions)
Scientific Research Applications
3-Methyl-d3-thiopropanal is widely used in scientific research due to its stable isotope labeling, which makes it valuable in proteomics and metabolic studies . It is used as a tracer in metabolic flux analysis to study the metabolic pathways and fluxes in biological systems. Additionally, it is employed in mass spectrometry to identify and quantify proteins and metabolites.
Mechanism of Action
The mechanism by which 3-Methyl-d3-thiopropanal exerts its effects depends on its specific application. In proteomics, it is used to label proteins, allowing researchers to track and analyze protein interactions and modifications. The deuterium atoms in the compound provide a distinct mass shift in mass spectrometry, aiding in the identification and quantification of labeled proteins.
Molecular Targets and Pathways Involved:
Proteins: Used to label and study protein interactions and modifications.
Metabolic Pathways: Used as a tracer in metabolic flux analysis to study metabolic pathways and fluxes.
Comparison with Similar Compounds
3-Methyl-thiopropanal: Similar structure but without deuterium labeling.
3-Methyl-d3-propanal: Similar deuterium labeling but without the sulfur atom.
3-Methyl-d3-sulfonic acid: Similar deuterium labeling and sulfur atom but in a different functional group.
Properties
Molecular Formula |
C4H8S |
---|---|
Molecular Weight |
91.19 g/mol |
IUPAC Name |
4,4,4-trideuteriobutanethial |
InChI |
InChI=1S/C4H8S/c1-2-3-4-5/h4H,2-3H2,1H3/i1D3 |
InChI Key |
QYYAEQQRMTZUPJ-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCC=S |
Canonical SMILES |
CCCC=S |
Origin of Product |
United States |
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